molecular formula C20H14BrNO5 B341121 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE

2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE

Cat. No.: B341121
M. Wt: 428.2 g/mol
InChI Key: DFVWXOGFHVSZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: is a complex organic compound that features a combination of bromophenyl, furan, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonylamino benzoate intermediate, which can be synthesized through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions . The bromophenyl oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, ethanol as solvent.

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism by which 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(FURAN-2-AMIDO)BENZOATE exerts its effects involves interactions with various molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity . The bromophenyl group may enhance binding affinity to specific proteins, leading to altered cellular pathways .

Properties

Molecular Formula

C20H14BrNO5

Molecular Weight

428.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C20H14BrNO5/c21-15-8-6-13(7-9-15)17(23)12-27-20(25)14-3-1-4-16(11-14)22-19(24)18-5-2-10-26-18/h1-11H,12H2,(H,22,24)

InChI Key

DFVWXOGFHVSZIU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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